N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group at position 2 and a 5,5-dioxido (sulfone) moiety. The pyrazolyl nitrogen at position 3 is linked to a benzofuran-2-carboxamide group. The benzofuran moiety introduces extended aromaticity, which may facilitate π-π interactions in target binding .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-7-8-18(14(2)9-13)25-21(16-11-30(27,28)12-17(16)24-25)23-22(26)20-10-15-5-3-4-6-19(15)29-20/h3-10H,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLANYEIBCNCHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that combines elements of thieno[3,4-c]pyrazole and benzofuran. Its molecular formula is CHNOS. The presence of the 2,4-dimethylphenyl group and the dioxido moiety is significant for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that compounds within this class can inhibit cancer cell proliferation. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Table 1: Summary of Biological Activities
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It could affect key signaling pathways such as NF-kB and MAPK pathways that are crucial in cancer progression and inflammatory responses.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar thieno[3,4-c]pyrazole derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead structures for developing new anticancer agents.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory effects of related compounds in rat models, it was observed that administration led to a marked decrease in paw edema induced by carrageenan. This suggests a potential application in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide exhibit promising anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including colon carcinoma and breast cancer cells. Specific studies have reported IC50 values indicating effective inhibition of cancer cell proliferation at micromolar concentrations .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogenic bacteria. The synthesis of related compounds has demonstrated significant antibacterial effects comparable to standard antibiotics, suggesting potential for development into therapeutic agents against bacterial infections .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation where such compounds could be beneficial in therapeutic strategies .
Polymeric Materials
Due to its unique chemical structure, this compound can be integrated into polymeric matrices to enhance mechanical and thermal properties. Research indicates that incorporating such compounds into polymers can lead to materials with improved durability and resistance to environmental factors .
Nanotechnology
The compound's potential in nanotechnology is being explored for applications in drug delivery systems. Its ability to form stable complexes with various nanoparticles may facilitate targeted delivery of therapeutic agents directly to diseased tissues .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Differences
*Molecular formulas inferred from structural data in evidence.
Structural Analysis
- Substituent Effects: 2,4-Dimethylphenyl (target compound) vs. 4-Methoxyphenyl (): The methoxy group enhances solubility via hydrogen bonding but may reduce membrane permeability.
- Functional Group Variations: 5,5-Dioxido (sulfone) vs. 5-oxo: Sulfone groups increase polarity and oxidative stability compared to sulfoxide/ketone derivatives . Benzofuran-2-carboxamide vs.
Q & A
Q. What are the established synthetic routes for this compound, and how is structural confirmation achieved?
The compound is synthesized via condensation reactions involving refluxing intermediates with aromatic aldehydes in acetic anhydride/acetic acid solvent systems, catalyzed by sodium acetate. For example, similar thieno-pyrazole derivatives were prepared by refluxing thiouracil derivatives with anthranilic acid in sodium ethoxide/ethanol solutions, followed by crystallization . Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., sulfonyl groups at ~1,700 cm⁻¹, CN stretches at ~2,200 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) resolves substituent positions (e.g., methyl groups at δ 2.24 ppm in DMSO-d₆) and aromatic proton environments .
- Mass spectrometry validates molecular weight and formula (e.g., m/z 386 matching C₂₀H₁₀N₄O₃S) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Prioritize ¹H/¹³C NMR to confirm regiochemistry of the thieno-pyrazole and benzofuran moieties. For example, splitting patterns in DMSO-d₆ (e.g., singlet for methyl groups at δ 2.37 ppm) help distinguish substituents . IR is essential for detecting sulfone (5,5-dioxido) stretches (~1,250–1,350 cm⁻¹) and carbonyl groups (~1,650–1,750 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially for complex heterocycles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
- Solvent selection : Test polar aprotic solvents (e.g., DMF) for solubility of intermediates during crystallization .
- Catalyst screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux times (e.g., extending from 2 to 4 hours if byproducts emerge) .
Q. How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Purity assessment : Recrystallize the compound using mixed solvents (e.g., DMF/water) and confirm homogeneity via HPLC .
- Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological activity?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 2,4-dimethylphenyl with electron-withdrawing substituents) to assess impact on bioactivity .
- Functional group masking : Temporarily protect the benzofuran carboxamide group during derivatization to isolate effects of other moieties .
- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with experimental activity data .
Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?
- pH-dependent stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS over 24 hours .
- Light/oxygen sensitivity : Store samples under inert atmospheres (N₂) and amber glass to prevent photodegradation .
- Metabolite profiling : Use hepatic microsomes to identify major metabolites and assess metabolic stability .
Methodological Notes
- Synthetic reproducibility : Always report solvent ratios (e.g., acetic anhydride/acetic acid at 10:20 mL) and catalyst loadings to ensure reproducibility .
- Data cross-validation : Combine multiple techniques (e.g., NMR + X-ray crystallography, if available) for ambiguous structural assignments .
- Negative controls : Include unsubstituted analogs or reaction blanks in biological assays to isolate the compound’s specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
